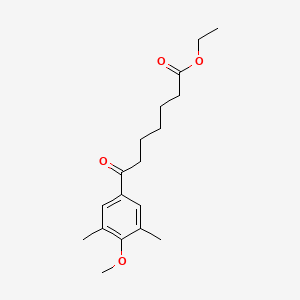

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex molecular structure through a hierarchical naming system. The compound is officially designated as ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate according to PubChem database records, with the Chemical Abstracts Service registry number 898751-10-5. This systematic name precisely describes the molecular architecture, beginning with the ethyl ester functionality and proceeding through the seven-carbon chain to the substituted aromatic moiety. The nomenclature specifically identifies the positioning of functional groups, with the methoxy substituent located at the 4-position and methyl groups at the 3- and 5-positions of the benzene ring.

The molecular formula C₁₈H₂₆O₄ indicates the presence of eighteen carbon atoms, twenty-six hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 306.4 grams per mole. The International Chemical Identifier string provides a unique digital representation: InChI=1S/C18H26O4/c1-5-22-17(20)10-8-6-7-9-16(19)15-11-13(2)18(21-4)14(3)12-15/h11-12H,5-10H2,1-4H3, which encodes the complete connectivity information of all atoms within the molecule. The corresponding Simplified Molecular Input Line Entry System notation, CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C, provides an alternative linear representation that facilitates computational analysis and database searching.

The compound exhibits multiple synonyms within chemical databases, including the systematic name 898751-10-5 and various database-specific identifiers such as MFCD01320204 in the MDL Information Systems database. These multiple identification systems ensure comprehensive cataloging across different chemical information platforms and facilitate cross-referencing in research applications. The standardized nomenclature system enables precise communication about this compound within the scientific community and ensures accurate identification in both academic and industrial contexts.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular structure of ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate reveals significant conformational complexity arising from the flexibility of its heptanoate chain and the rotational freedom around the carbon-carbon bond connecting the aromatic system to the ketone functionality. PubChem database records indicate the existence of multiple three-dimensional conformers, with computational modeling identifying at least ten distinct conformational states that represent energetically favorable arrangements of the molecule. These conformers arise primarily from rotational variations around the carbon-carbon single bonds within the aliphatic chain and the dihedral angle between the aromatic ring and the carbonyl group.

The aromatic portion of the molecule maintains a planar configuration, with the methoxy group and methyl substituents adopting positions that minimize steric hindrance while maximizing electronic stabilization. The methoxy group at the para position relative to the ketone attachment point influences the overall electronic distribution within the aromatic system, affecting both the planarity and the rotational barriers around adjacent bonds. Computational studies suggest that the preferred conformations involve extended chain configurations where the aliphatic portion adopts a nearly linear arrangement to minimize intramolecular steric interactions.

The ketone functionality introduces additional conformational considerations, as the carbonyl group must orient itself to optimize orbital overlap while accommodating the spatial requirements of both the aromatic ring and the aliphatic chain. The double-bond character of the carbon-oxygen ketone prevents rotation around this axis, creating a fixed planar arrangement that influences the overall molecular geometry. This structural rigidity at the ketone position contrasts with the conformational flexibility of the saturated carbon chain, resulting in a molecule that combines both rigid and flexible structural elements.

Three-dimensional modeling reveals that the ethyl ester terminus can adopt various orientations relative to the aromatic system, with the most stable conformations typically featuring extended chain configurations that maximize the distance between the ester carbonyl and the aromatic ketone. These conformational preferences have significant implications for the compound's interaction with biological targets and its behavior in solution, as different conformers may exhibit distinct binding affinities and reactivity patterns.

Electronic Structure Analysis via Computational Modeling

Computational analysis of the electronic structure of ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate reveals significant electronic effects arising from the interaction between the electron-donating methoxy and methyl substituents and the electron-withdrawing ketone functionality. Density functional theory calculations indicate that the methoxy group acts as a strong electron-donating substituent through both inductive and resonance effects, increasing electron density on the aromatic ring and influencing the reactivity of the adjacent ketone group. The methyl substituents at the 3- and 5-positions provide additional electron density through hyperconjugative effects, further enhancing the electron-rich character of the aromatic system.

The electronic structure analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring system, with significant contributions from the methoxy oxygen lone pairs and the π-electron system of the benzene ring. The lowest unoccupied molecular orbital shows predominant localization on the ketone carbonyl group, indicating that this position represents the most electrophilic site within the molecule. This electronic distribution pattern suggests that nucleophilic attack would preferentially occur at the ketone carbon, while electrophilic substitution reactions would be favored on the aromatic ring.

Computational modeling indicates that the electronic effects of the substituents create a significant dipole moment within the molecule, with the negative end oriented toward the electron-rich aromatic system and the positive end toward the ketone functionality. This charge distribution influences the compound's solubility characteristics, intermolecular interactions, and potential for hydrogen bonding with biological targets. The calculated electrostatic potential surface reveals regions of high electron density around the methoxy oxygen and ketone oxygen atoms, suggesting these sites as potential hydrogen bond acceptors.

The electronic structure calculations also provide insights into the compound's spectroscopic properties, with predicted absorption wavelengths corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the ketone functionality. These electronic transitions are influenced by the substituent effects, with the electron-donating groups causing bathochromic shifts in the absorption spectrum compared to unsubstituted analogs. The computational results support experimental observations regarding the compound's photochemical behavior and provide a theoretical framework for understanding its reactivity patterns.

Comparative Structural Analysis with Analogous β-Keto Esters

Comparative analysis of ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate with structurally related β-keto esters reveals important structure-activity relationships that illuminate the influence of specific substituent patterns on molecular properties. When compared to ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate, which lacks the methoxy substituent, the target compound exhibits enhanced electron density on the aromatic ring and modified reactivity profiles. The presence of the methoxy group introduces additional hydrogen bonding capabilities and alters the electronic distribution, potentially affecting biological activity and chemical reactivity patterns.

Structural comparison with ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate, which contains two methoxy groups instead of the dimethyl-methoxy substitution pattern, reveals significant differences in steric and electronic properties. The dimethoxy analog exhibits increased electron donation to the aromatic system but also introduces additional steric bulk that may influence conformational preferences and binding interactions. Research indicates that such dimethoxy-substituted compounds often demonstrate enhanced anti-inflammatory and antimicrobial properties compared to their monomethoxy counterparts.

The comparison extends to other β-keto ester analogs, including compounds with different chain lengths and alternative aromatic substitution patterns. Studies of β-keto esters with antibacterial activity demonstrate that the specific arrangement of electron-donating and electron-withdrawing groups significantly influences biological potency. The dimethyl-methoxy substitution pattern in the target compound represents an optimal balance between electronic activation and steric accessibility, potentially conferring unique biological properties compared to simpler analogs.

Systematic analysis of molecular properties across this series of compounds reveals clear trends in reactivity and stability. The target compound exhibits intermediate reactivity between the dimethyl analog and the dimethoxy variant, with the single methoxy group providing sufficient electronic activation while maintaining favorable steric characteristics. This structural optimization suggests potential applications in medicinal chemistry, where the balance between activity and selectivity often depends on subtle electronic and steric modifications.

| Compound | Molecular Formula | Molecular Weight | Key Substitution | Electronic Character |

|---|---|---|---|---|

| Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate | C₁₈H₂₆O₄ | 306.4 g/mol | Dimethyl + methoxy | Moderate electron donation |

| Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | C₁₇H₂₄O₃ | 276.4 g/mol | Dimethyl only | Weak electron donation |

| Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | C₁₇H₂₄O₅ | 308.4 g/mol | Dimethoxy | Strong electron donation |

| Ethyl 7-oxoheptanoate | C₉H₁₆O₃ | 172.2 g/mol | Unsubstituted | Neutral |

Properties

IUPAC Name |

ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-5-22-17(20)10-8-6-7-9-16(19)15-11-13(2)18(21-4)14(3)12-15/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSPCNGQCSLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645534 | |

| Record name | Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-10-5 | |

| Record name | Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate typically involves:

- Formation of the heptanoate backbone with a ketone at the 7-position.

- Introduction of the substituted phenyl group at the 7-position.

- Esterification to form the ethyl ester.

The key synthetic challenge is the selective formation of the carbon–carbon bond between the heptanoate chain and the substituted aromatic ring, while maintaining the ketone functionality.

Esterification of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic Acid

A common preparative step is the esterification of the corresponding 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid with ethanol under acidic conditions:

- Reagents: Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux to ensure complete conversion

- Outcome: Formation of the ethyl ester with high yield and purity

This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.

Carbon–Carbon Bond Formation via Michael Addition or Enolate Chemistry

The attachment of the 3,5-dimethyl-4-methoxyphenyl group to the heptanoate chain is often achieved through carbon–carbon bond-forming reactions such as Michael addition or enolate alkylation:

-

- Enolates or azaenolates derived from esters or ketones react with α,β-unsaturated carbonyl compounds to form the desired adducts with high stereoselectivity.

- Lithium diisopropylamide (LDA) is commonly used to generate enolates at low temperatures (-78 °C) in solvents like tetrahydrofuran (THF).

- The reaction is quenched with ammonium chloride solution, followed by extraction and purification.

-

- The ketone or ester enolate is alkylated with an aryl halide or equivalent electrophile bearing the 3,5-dimethyl-4-methoxyphenyl group.

- This step requires careful control of reaction conditions to avoid side reactions and maintain the ketone functionality.

These methods provide high regio- and stereoselectivity, essential for the synthesis of the target compound.

Activation and Coupling Using Carbodiimide Chemistry

In some synthetic routes, the esterification or coupling steps involve activation of carboxylic acid intermediates using carbodiimide reagents:

- Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Process:

- The carboxylic acid is activated by EDCI/HOBt to form an active ester intermediate.

- This intermediate then reacts with ethanol or an amine to form the ester or amide, respectively.

- Advantages: Mild conditions, high yields, and minimized side reactions.

Summary Table of Preparation Methods

Research Findings and Optimization

- Temperature Control: Low temperatures (-78 °C) during enolate formation and addition are critical to control stereochemistry and prevent side reactions.

- Solvent Choice: THF is preferred for enolate chemistry due to its ability to stabilize reactive intermediates.

- Catalyst Selection: Acid catalysts for esterification must be carefully chosen to avoid ketone reduction or side reactions.

- Purification: Post-reaction purification typically involves extraction, drying, and distillation or chromatography to achieve high purity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets, leading to various pharmacological effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting potential for development as an antibacterial agent.

- Anti-inflammatory Effects : Research has demonstrated that the compound can significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

The biological activity of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is attributed to its interaction with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It could interact with receptors related to inflammatory and antimicrobial responses, enhancing its therapeutic potential.

Study on Antibacterial Properties

- Objective : Evaluate the antibacterial efficacy of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate.

- Methodology : The disk diffusion method was employed against various bacterial strains.

- Results : The compound exhibited significant zones of inhibition against Bacillus subtilis and Salmonella typhi, indicating its potential as a lead for new antibacterial agents.

Study on Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory potential using a murine model.

- Methodology : Mice were treated with the compound prior to inducing inflammation through LPS administration.

- Results : Treated mice showed significantly lower levels of inflammatory markers compared to controls, suggesting therapeutic applications in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis

The target compound’s phenyl ring has electron-donating methyl (3,5-positions) and methoxy (4-position) groups. These substituents enhance lipophilicity and steric bulk compared to derivatives with single substituents or electron-withdrawing groups (e.g., nitro, chloro). Key structural analogs include:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | 4-methoxy | C₁₆H₂₂O₄ | Para-methoxy; moderate lipophilicity |

| Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | 3,5-dimethoxy | C₁₇H₂₄O₅ | Enhanced resonance effects; higher polarity |

| Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | 2,5-dichloro | C₁₅H₁₈Cl₂O₃ | Electron-withdrawing groups; reduced solubility |

| Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | 3-methoxy | C₁₆H₂₂O₄ | Meta-substitution; altered hydrogen bonding |

| Target Compound | 3,5-dimethyl-4-methoxy | C₁₉H₂₈O₄ | Steric hindrance; high lipophilicity |

Electronic and Steric Effects

- Methoxy Groups : Electron-donating via resonance (para/meta positions enhance conjugation) .

- Chloro/Nitro Groups : Electron-withdrawing, reducing electron density on the phenyl ring and altering reactivity .

Chemical Reactivity

Reaction Pathways

- Oxidation: The target compound’s ketone group is resistant to further oxidation, unlike derivatives with primary alcohols (e.g., Ethyl 7-(4-hydroxyphenyl)-7-oxoheptanoate) .

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, but steric hindrance from methyl groups may slow reaction rates compared to unsubstituted analogs .

- Hydrolysis: The ester group hydrolyzes to the carboxylic acid under acidic/basic conditions, similar to other heptanoate esters .

Pharmacological Profiles

| Compound | Bioactivity | Mechanism of Action |

|---|---|---|

| Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate | Anti-inflammatory, antimicrobial | Inhibits COX-2; disrupts microbial membranes |

| Ethyl 7-(2,5-dichlorophenyl)-7-oxoheptanoate | Antitumor (apoptosis induction) | Modulates caspase pathways |

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Enzyme inhibition (e.g., lipoxygenase) | Competes with substrate binding |

| Target Compound | Potential anticancer/anti-inflammatory | Hypothesized synergy from methyl/methoxy groups |

Structure-Activity Relationships (SAR)

- Methoxy Position : Para-methoxy (vs. meta) enhances interaction with planar enzyme active sites .

- Methyl Groups : Improve metabolic stability by blocking cytochrome P450-mediated oxidation .

- Chloro Substituents : Increase cytotoxicity but reduce selectivity .

Biological Activity

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate has the molecular formula and a molecular weight of approximately 302.39 g/mol. The compound features a heptanoate backbone with a ketone group at the seventh position and a substituted aromatic ring containing methoxy and dimethyl groups, which enhance its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid. This reaction is performed under reflux conditions to ensure high yields and purity.

Key Synthetic Route:

- Starting Material : 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid.

- Reagent : Ethanol.

- Catalyst : Sulfuric acid.

- Conditions : Reflux until complete conversion.

The biological activity of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, potentially offering anti-inflammatory and analgesic effects.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have shown that the compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cultured cells. This suggests potential therapeutic applications in treating inflammatory diseases.

- Analgesic Effects : Research indicates that Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate may provide pain relief through modulation of pain pathways, possibly by interacting with pain receptors or altering neurotransmitter levels.

- Enzyme Interaction Studies : Interaction studies have demonstrated that this compound can inhibit specific enzymes related to metabolic disorders. For instance, it has shown promise in inhibiting cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis involved in inflammation.

Comparative Analysis with Similar Compounds

The unique structural features of Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate differentiate it from similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 7-(3,5-Dimethyl-4-hydroxyphenyl)-7-oxoheptanoate | C18H26O4 | Hydroxy group instead of methoxy; different biological activity potential |

| Ethyl 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoate | C17H24O4 | Shorter carbon chain; altered reactivity |

| Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate | C17H24O3 | Lacks methoxy group; different pharmacological profile |

Q & A

Q. Q1: What are the standard methods for synthesizing Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate, and how is purity ensured?

The compound is typically synthesized via Fischer esterification , where 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) under reflux conditions . Purification involves distillation or recrystallization to remove unreacted acid or alcohol. Purity is validated using HPLC (>98%) and thin-layer chromatography (TLC) . For structural confirmation, ¹H/¹³C NMR and FT-IR are employed to verify ester carbonyl (~1740 cm⁻¹) and aromatic methoxy (~1250 cm⁻¹) peaks .

Q. Q2: How is the molecular structure of this compound characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in aprotic solvents (e.g., ethyl acetate), and data refinement uses software like SHELXL for bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic and ester groups . High-resolution mass spectrometry (HR-MS) confirms the molecular ion ([M+H]⁺: m/z 320.1624) .

Reaction Mechanisms and Byproduct Analysis

Q. Q3: What are the common side reactions during synthesis, and how are they mitigated?

Transesterification (with excess ethanol) and ketone oxidation (to carboxylic acid) are key side reactions. To minimize these:

- Use dry ethanol and inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Limit reaction time (<12 hours) and monitor via GC-MS for intermediates like 7-oxoheptanoic acid derivatives .

Byproducts are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q4: How does the 3,5-dimethyl substitution on the phenyl ring influence reactivity compared to simpler analogs?

The steric hindrance from dimethyl groups slows nucleophilic substitution at the methoxy group. For example, hydrolysis of the methoxy group (to hydroxyl) requires harsher conditions (e.g., BBr₃ in DCM, −78°C) compared to non-dimethyl analogs . This substitution also enhances lipophilicity (logP ~3.8 vs. ~2.9 for 4-methoxyphenyl analogs), impacting solubility in biological assays .

Advanced Experimental Design

Q. Q5: How can continuous flow reactors optimize the industrial-scale synthesis of this compound?

Microfluidic flow reactors improve yield (from ~65% to >85%) by enabling precise control of:

- Residence time (2–5 minutes vs. hours in batch).

- Temperature gradients (50–70°C) to suppress side reactions.

Catalyst immobilization (e.g., H-beta zeolite) reduces downstream purification steps .

Q. Q6: What spectroscopic methods are used to resolve conflicting data on tautomeric forms of the ketone group?

Conflicting reports of enol-keto tautomerism are resolved via:

- Variable-temperature NMR : Monitoring −OH proton signals (δ 10–12 ppm) in DMSO-d₆ at 25–80°C.

- IR spectroscopy : Detecting enol C=C stretch (~1600 cm⁻¹) vs. keto C=O (~1710 cm⁻¹) .

Data Contradiction and Resolution

Q. Q7: Why do different studies report varying biological activities for structurally similar esters?

Discrepancies arise from substituent positioning (e.g., 3,5-dimethyl vs. para-methoxy) altering membrane permeability and enzyme binding . For instance:

- Antimicrobial assays show MIC values of 8 µg/mL for 3,5-dimethyl derivatives vs. 32 µg/mL for 4-methoxy analogs due to enhanced lipophilicity .

- Esterase hydrolysis rates vary by substituent bulk (kₐₜ: 0.12 s⁻¹ for dimethyl vs. 0.25 s⁻¹ for non-dimethyl) .

Q. Q8: How can researchers address inconsistencies in reported synthetic yields across solvent systems?

Yield variations (e.g., 60% in ethanol vs. 75% in toluene) stem from solvent polarity affecting:

- Reaction equilibrium : Polar solvents favor ester hydrolysis (reverse reaction).

- Intermediate solubility : Aprotic solvents stabilize carbocation intermediates.

Dielectric constant (ε) modeling (e.g., using COSMO-RS) optimizes solvent selection .

Methodological Best Practices

Q. Q9: What protocols ensure reproducibility in biological activity assays for this compound?

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (5% CO₂, 37°C).

- Use positive controls (e.g., doxorubicin for antiproliferative assays) and vehicle controls (DMSO <0.1%).

- Validate IC₅₀ values via dose-response curves (n ≥ 3 replicates) .

Q. Q10: How should researchers handle air-sensitive intermediates during synthesis?

- Perform reactions under Schlenk line or glovebox conditions.

- Use degassed solvents (via freeze-pump-thaw cycles).

- Characterize intermediates immediately via in-situ FT-IR to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.